(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Overview
Description
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is a chiral ligand that has garnered significant attention in the field of coordination chemistry. This compound is characterized by its two oxazoline rings attached to a central pyridine ring, making it a versatile ligand for various metal-catalyzed reactions. Its chiral nature allows it to induce enantioselectivity in catalytic processes, which is crucial for the synthesis of optically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine typically involves the reaction of 2,6-dibromopyridine with chiral oxazoline derivatives. One common method includes the use of (S)-4-isopropyl-2-oxazoline, which reacts with 2,6-dibromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity. Continuous flow chemistry and automated synthesis platforms are often employed in industrial settings to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine undergoes various types of chemical reactions, including:
Coordination Reactions: It forms stable complexes with transition metals, which are used in catalytic processes.
Substitution Reactions: The oxazoline rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly when coordinated to metal centers.
Common Reagents and Conditions
Coordination Reactions: Common reagents include transition metal salts such as palladium(II) acetate, copper(II) chloride, and nickel(II) bromide. These reactions are typically carried out in solvents like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Substitution Reactions: Nucleophiles such as amines or thiols can react with the oxazoline rings under basic conditions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, coordination reactions with palladium(II) acetate can lead to the formation of palladium complexes that are active in cross-coupling reactions .
Scientific Research Applications
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine has a wide range of applications in scientific research:
Chemistry: It is widely used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its role in the synthesis of pharmaceutical intermediates makes it valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of (S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine primarily involves its ability to coordinate with metal centers, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, cross-coupling, and cycloaddition. The chiral nature of the ligand allows it to induce enantioselectivity, making it a powerful tool in asymmetric synthesis .
Comparison with Similar Compounds
Similar Compounds
- (S,S)-4,6-Bis(4-isopropyl-2-oxazolin-2-yl)-m-xylene
- (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)biphenyl
- (S,S)-2,2’-Bis(4-isopropyl-2-oxazolin-2-yl)stilbene
Uniqueness
(S,S)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine is unique due to its central pyridine ring, which provides additional coordination sites compared to other similar compounds. This structural feature enhances its ability to form stable metal complexes and increases its versatility in catalytic applications .
Properties
IUPAC Name |
(4S)-4-propan-2-yl-2-[6-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGQGLBCAHGJDR-HUUCEWRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@H](CO3)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350833 | |
Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118949-61-4 | |
Record name | 2,6-Bis[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]pyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118949-61-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | i-Pr-pybox, (S,S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118949614 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Bis[(4S)-(-)-isopropyl-2-oxazolin-2-yl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | I-PR-PYBOX, (S,S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1A0B1BVRW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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